Cas no 1711-24-6 (4-(2-Hydroxyethoxy)benzoic acid)

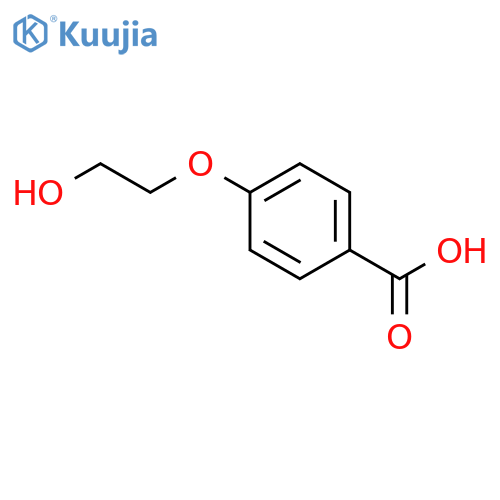

1711-24-6 structure

商品名:4-(2-Hydroxyethoxy)benzoic acid

CAS番号:1711-24-6

MF:C9H10O4

メガワット:182.173303127289

MDL:MFCD00020367

CID:138777

4-(2-Hydroxyethoxy)benzoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(2-Hydroxyethoxy)benzoic acid

- 4-(2-HYDROXYETHOXY)BENZENECARBOXYLIC ACID

- Benzoic acid,4-(2-hydroxyethoxy)-

- hydroxyethoxybenzenecarboxylicacid

- p-(2-Hydroxyethoxy)benzoic acid

-

- MDL: MFCD00020367

- インチ: InChI=1S/C9H10O4/c10-5-6-13-8-3-1-7(2-4-8)9(11)12/h1-4,10H,5-6H2,(H,11,12)

- InChIKey: QLIQIXIBZLTPGQ-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)OCCO)C(=O)O

計算された属性

- せいみつぶんしりょう: 182.057909g/mol

- ひょうめんでんか: 0

- XLogP3: 1.3

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 4

- どういたいしつりょう: 182.057909g/mol

- 単一同位体質量: 182.057909g/mol

- 水素結合トポロジー分子極性表面積: 66.8Ų

- 重原子数: 13

- 複雑さ: 161

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- ゆうかいてん: 177-179°

- PSA: 66.76000

- LogP: 0.75590

4-(2-Hydroxyethoxy)benzoic acid セキュリティ情報

4-(2-Hydroxyethoxy)benzoic acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

4-(2-Hydroxyethoxy)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-75227-0.05g |

4-(2-hydroxyethoxy)benzoic acid |

1711-24-6 | 95% | 0.05g |

$21.0 | 2023-02-12 | |

| Enamine | EN300-75227-1.0g |

4-(2-hydroxyethoxy)benzoic acid |

1711-24-6 | 95% | 1.0g |

$90.0 | 2023-02-12 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RG022-200mg |

4-(2-Hydroxyethoxy)benzoic acid |

1711-24-6 | 97% | 200mg |

228.0CNY | 2021-07-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1228066-250mg |

4-(2-Hydroxyethoxy)benzoic acid |

1711-24-6 | 98% | 250mg |

¥315 | 2023-04-15 | |

| Apollo Scientific | OR962445-1g |

4-(2-Hydroxy-ethoxy)-benzoic acid |

1711-24-6 | 97% | 1g |

£117.00 | 2025-02-20 | |

| Chemenu | CM344529-5g |

4-(2-Hydroxy-ethoxy)-benzoic acid |

1711-24-6 | 95%+ | 5g |

$465 | 2022-06-12 | |

| TRC | B444335-1g |

4-(2-hydroxyethoxy)benzoic acid |

1711-24-6 | 1g |

$ 250.00 | 2022-06-07 | ||

| eNovation Chemicals LLC | Y1015190-5g |

4-(2-HYDROXY-ETHOXY)-BENZOIC ACID |

1711-24-6 | 97% | 5g |

$175 | 2024-06-06 | |

| Apollo Scientific | OR962445-5g |

4-(2-Hydroxy-ethoxy)-benzoic acid |

1711-24-6 | 97% | 5g |

£404.00 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1226725-10g |

4-(2-Hydroxyethoxy)benzoic acid |

1711-24-6 | 95% | 10g |

$670 | 2024-06-03 |

4-(2-Hydroxyethoxy)benzoic acid 関連文献

-

Yuichi Kajiwara,Atsushi Nagai,Kazuo Tanaka,Yoshiki Chujo J. Mater. Chem. C 2013 1 4437

-

Csaba Fodor,Milad Golkaram,Albert J. J. Woortman,Jur van Dijken,Katja Loos Polym. Chem. 2017 8 6795

-

Emilio I. Alarcon,Klas I. Udekwu,Christopher W. Noel,Luke B.-P. Gagnon,Patrick K. Taylor,Branka Vulesevic,Madeline J. Simpson,Spyridon Gkotzis,M. Mirazul Islam,Chyan-Jang Lee,Agneta Richter-Dahlfors,Thien-Fah Mah,Erik J. Suuronen,Juan C. Scaiano,May Griffith Nanoscale 2015 7 18789

-

Gregory K. Hodgson,Stefania Impellizzeri,Geniece L. Hallett-Tapley,Juan C. Scaiano RSC Adv. 2015 5 3728

1711-24-6 (4-(2-Hydroxyethoxy)benzoic acid) 関連製品

- 124480-95-1(3,5-Diethoxybenzoic acid)

- 3753-05-7(4-2-(4-Carboxyphenoxy)ethoxybenzoic Acid)

- 27914-54-1(4-Methoxy-d3-benzoic Acid)

- 5438-19-7(4-Propoxybenzoic acid)

- 100-09-4(p-Anisic acid)

- 621-51-2(3-Ethoxybenzoic acid)

- 1486-51-7(4-Benzyloxybenzoic acid)

- 619-86-3(4-Ethoxybenzoic acid)

- 19360-67-9(4-H2CPA)

- 27890-92-2(4-(2-methoxyethoxy)benzoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1711-24-6)4-(2-Hydroxyethoxy)benzoic acid

清らかである:99%/99%

はかる:5g/10g

価格 ($):244.0/414.0